Cas no 300396-36-5 (2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile)

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile structure
300396-36-5 structure
Product Name:2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile
CAS No:300396-36-5
MF:
MW:
CID:4644224
Update Time:2025-07-19

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile Pricemore >>

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Additional information on 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile

Introduction to 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile (CAS No. 300396-36-5)

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 300396-36-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a 2-methylpiperidin-1-yl substituent and a phenylacetonitrile core, has garnered attention due to its structural versatility and potential biological activity. The unique combination of a piperidine ring and an acetonitrile group makes it a valuable scaffold for the development of novel therapeutic agents.

The 2-methylpiperidin-1-yl moiety is a common pharmacophore in drug design, known for its ability to enhance binding affinity and selectivity in biological targets. Piperidine derivatives are widely explored in the pharmaceutical industry due to their favorable pharmacokinetic properties and minimal toxicity. In contrast, the phenylacetonitrile group introduces additional electronic and steric features that can modulate the compound's interactions with biological receptors. This dual functionality makes 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that modifications in the methylpiperidine ring can significantly alter the binding properties of the molecule to target enzymes and receptors. For instance, the presence of a methyl group at the 2-position of piperidine can enhance solubility while maintaining potency. Similarly, the electron-withdrawing nature of the phenylacetonitrile group can fine-tune the compound's interaction with biological targets, making it an ideal candidate for structure-based drug design.

In the context of medicinal chemistry, 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile has been investigated for its potential role in treating various therapeutic conditions. The compound's structural features suggest that it may exhibit inhibitory activity against enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drug development. Preliminary studies have indicated that derivatives of this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

The synthesis of 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile involves multi-step organic reactions, typically starting from commercially available precursors such as 2-methylpiperidine and phenylacetonitrile. The reaction sequence often includes nucleophilic substitution and condensation steps to introduce the desired functional groups. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These methods not only enhance efficiency but also allow for greater control over regioselectivity and stereoselectivity.

One of the key challenges in working with compounds like 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile is optimizing their pharmacokinetic profiles. Factors such as solubility, metabolic stability, and bioavailability must be carefully considered to ensure clinical efficacy. Researchers have employed various strategies to address these issues, including prodrug design and molecular encapsulation techniques. These approaches aim to enhance the compound's absorption, distribution, metabolism, excretion (ADME), and overall therapeutic index.

The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have been used to predict how 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile interacts with biological targets at an atomic level. These simulations provide insights into binding affinities, enzyme kinetics, and potential side effects. By leveraging these computational methods, researchers can accelerate the drug development process and reduce experimental costs.

Recent publications have highlighted the importance of 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile in developing next-generation therapeutics. For example, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer progression. The study also highlighted structural modifications that could enhance selectivity and reduce off-target effects. Such findings underscore the compound's potential as a lead molecule for further development.

In conclusion, 2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile (CAS No. 300396-36-5) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in future drug discovery efforts.

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